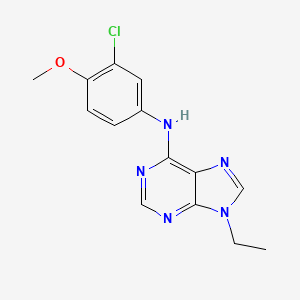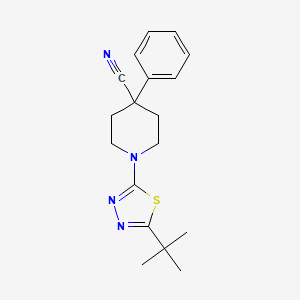![molecular formula C19H20BrN7O B15118237 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a triazolo-pyridazine and a pyrrolo-pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine typically involves multi-step reactions. The process begins with the preparation of the triazolo-pyridazine core, followed by the introduction of the pyrrolo-pyrrole moiety. Key steps include:
Formation of the Triazolo-Pyridazine Core: This involves the cyclization of appropriate precursors under reflux conditions in the presence of a base such as triethylamine.
Introduction of the Pyrrolo-Pyrrole Moiety: This step involves the reaction of the triazolo-pyridazine intermediate with a suitable pyrrole derivative under controlled conditions.
Bromination: The final step involves the bromination of the compound using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrole and triazolo-pyridazine moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine involves its interaction with specific molecular targets. The triazolo-pyridazine and pyrrolo-pyrrole moieties allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolo-pyridazine core and have similar biological activities.
Pyrrolo[3,4-c]pyrroles: These compounds share the pyrrolo-pyrrole moiety and are studied for their medicinal properties.
Uniqueness
3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine is unique due to the combination of its structural features, which confer distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H20BrN7O |
|---|---|
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
(5-bromopyridin-3-yl)-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C19H20BrN7O/c1-2-16-22-23-17-3-4-18(24-27(16)17)25-8-13-10-26(11-14(13)9-25)19(28)12-5-15(20)7-21-6-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI-Schlüssel |
DTRGSEYIHCLUJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B15118159.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]benzonitrile](/img/structure/B15118162.png)
![9-ethyl-6-(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118163.png)
![4-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-ethyl-5-fluoropyrimidine](/img/structure/B15118171.png)
![4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-imidazole](/img/structure/B15118173.png)
![2-(cyclopentylsulfanyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]acetamide](/img/structure/B15118182.png)
![1-methyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1H-indole](/img/structure/B15118189.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118200.png)

![N-tert-butyl-1-{3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B15118214.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)

![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
